molecular formula C14H13N3O5S B5713539 N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide

N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No. B5713539
M. Wt: 335.34 g/mol
InChI Key: GTUQLHVHHBREJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide and related compounds has been extensively studied. Crystal structure determination by X-ray diffraction reveals details about bond lengths, angles, and molecular conformations. These studies help in understanding the spatial arrangement and the intermolecular interactions that govern the compound's stability and reactivity (Dian He et al., 2014); (F. Iwasaki et al., 1988).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, such as hydrogenation, esterification, and condensation, influenced by its functional groups. The reactivity under different conditions helps in the derivation of numerous derivatives with varied biological and chemical properties. The synthesis process and subsequent reactions are critical for tailoring the compound for specific applications (P. Ravichandiran et al., 2015).

Physical Properties Analysis

The physical properties of this compound include solubility, melting point, and crystalline form. These characteristics are essential for understanding the compound's behavior in different environments and for its formulation in various applications. X-ray crystallography provides insights into the compound's crystalline structure and stability under various conditions (Roxanne Jackson et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different chemical environments, and the presence of functional groups, define the potential applications and safety of this compound. Studies on its reactions with various reagents and under different conditions provide valuable information for its application in chemical synthesis and other industrial processes (Sadegh Khazalpour, D. Nematollahi, 2015).

properties

IUPAC Name

2-methyl-3-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-10-5-7-11(8-6-10)23(15,21)22/h2-8H,1H3,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUQLHVHHBREJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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